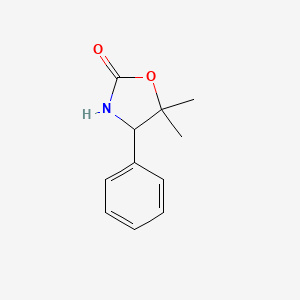
(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone is a versatile organic compound with the molecular formula C11H13NO2. It is a chiral auxiliary used in asymmetric synthesis, particularly in diastereoselective Michael additions . This compound is known for its stability and effectiveness in various chemical reactions, making it a valuable tool in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2,2-dimethyl-1,3-propanediol in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions and yields the desired oxazolidinone .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones with different substituents.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives that retain the core oxazolidinone structure .
Applications De Recherche Scientifique
(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone exerts its effects involves its role as a chiral auxiliary. It facilitates the formation of diastereomeric intermediates, which can be selectively transformed into desired enantiomers. The molecular targets include various electrophiles and nucleophiles, and the pathways involve stereoselective reactions that enhance the yield and purity of the final products .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyloxazolidine-2,4-dione: Known for its use as an anticonvulsant and in the synthesis of other oxazolidinones.
4-Phenyl-2-oxazolidinone: Another chiral auxiliary used in asymmetric synthesis.
Uniqueness
(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone stands out due to its stability, ease of synthesis, and effectiveness in a wide range of reactions. Its ability to form stable diastereomeric intermediates makes it particularly valuable in the synthesis of enantiomerically pure compounds .
Propriétés
Numéro CAS |
33664-93-6 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13) |
Clé InChI |
HSQRCAULDOQKPF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(NC(=O)O1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















